N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride
Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactions
- N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride is involved in the synthesis of 4-arylmorpholine-2,3-diones, highlighting its role in heterocyclic compound formation, which is fundamental in pharmaceutical and agrochemical industries (Seitkasymov, Tulyaganov, & Yunusov, 1971).
- It contributes to the development of water-soluble hydrogen donors for the photometric determination of hydrogen peroxide, showing its utility in analytical chemistry and diagnostic assays (Tamaoku, Ueno, Akiura, & Ohkura, 1982).
- In catalysis, this compound has been used in the acid-base bifunctional ionic liquid-catalyzed reaction of aniline and dimethyl carbonate, demonstrating its significance in green chemistry and sustainable processes (Zhang, Yang, Xue, Fu, An, & Gao, 2010).
Materials Science and Polymer Research
- Its derivatives have been used in the preparation of compounds like 3-alkylmercapto-4-methyl-N-(diethylaminoethyl)anilines, which are important in the development of new materials and chemotherapeutic agents (Ting, 1956).
- The compound plays a role in the synthesis of polyurethane cationomers with anil groups, highlighting its importance in polymer science, especially for creating materials with fluorescent properties (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Pharmaceutical and Medicinal Chemistry
- N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride derivatives have shown potential in the development of new medicinal compounds, like hypobetalipoproteinemic agents, indicating its relevance in drug discovery and development (Lednicer, Heyd, Emmert, Tenbrink, Schurr, & Day, 1979).
- The compound's derivatives have also been explored for antiplatelet activity, underscoring its significance in cardiovascular research and therapeutics (Mazzei, Sottofattori, Braccio, Balbi, Leoncini, Buzzi, & Maresca, 1990).
Environmental and Corrosion Science
- Derivatives of this compound have been studied for their corrosion inhibition properties, showing its application in industrial maintenance and material longevity (Khaled & Hackerman, 2004).
properties
IUPAC Name |
N,N-diethyl-3-(2-piperidin-3-ylethoxy)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c1-3-19(4-2)16-8-5-9-17(13-16)20-12-10-15-7-6-11-18-14-15;/h5,8-9,13,15,18H,3-4,6-7,10-12,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJNTPLMBDWIIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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